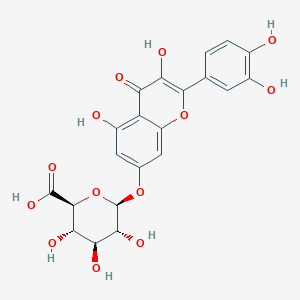

Quercetin 7-glucuronide

Vue d'ensemble

Description

La quercétine 7-glucuronide est un flavonoïde glycosidique naturel, dérivé de la quercétine, un composé polyphénolique bien connu présent dans divers fruits, légumes et céréales. La quercétine 7-glucuronide se forme lorsque la quercétine subit une glucuronidation, un processus au cours duquel une molécule d'acide glucuronique est attachée à la molécule de quercétine. Ce composé est connu pour ses propriétés antioxydantes, anti-inflammatoires et thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La quercétine 7-glucuronide peut être synthétisée par des méthodes enzymatiques. Une approche courante implique l'utilisation d'enzymes telles que les UDP-glucuronosyltransférases (UGTs) qui catalysent le transfert d'acide glucuronique de l'UDP-acide glucuronique à la quercétine . Cette réaction se produit généralement dans des conditions douces, en présence de cofacteurs et de niveaux de pH spécifiques pour optimiser l'activité enzymatique.

Méthodes de production industrielle

La production industrielle de quercétine 7-glucuronide implique souvent l'extraction de quercétine à partir de sources végétales suivie d'une glucuronidation enzymatique. Le processus comprend la purification de la quercétine, suivie de sa conversion en quercétine 7-glucuronide à l'aide d'UGTs. Le produit final est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Synthetic Pathways

Q7G can be synthesized via enzymatic and chemical methods, with varying efficiencies:

Metabolic Reactions

Q7G undergoes further biotransformation in vivo:

Phase II Modifications

-

Sulfation :

-

Methylation :

Deglucuronidation

-

β-Glucuronidase-mediated hydrolysis :

Stability and Reactivity

Biological Interactions

-

Enzyme Inhibition :

-

Cellular Uptake :

Comparative Pharmacokinetics

Applications De Recherche Scientifique

Metabolic Pathways

Quercetin undergoes extensive metabolism in the human body, primarily through glucuronidation. Studies have demonstrated that Q7G is formed in the small intestine and can be further processed in the liver. In vitro studies using HepG2 hepatic cells indicated that Q7G can undergo methylation and hydrolysis, leading to the formation of various metabolites such as quercetin-3'-sulfate. The metabolic pathways for Q7G include:

- Methylation : Approximately 44% of Q7G is methylated at a rate of 2.6 nmol/hr/10^6 cells over 48 hours.

- Hydrolysis : Endogenous beta-glucuronidase facilitates hydrolysis, resulting in sulfation products at a lower rate (7% at 0.42 nmol/hr/10^6 cells) .

These pathways suggest that Q7G can modulate its biological activity through metabolic transformations.

Biological Activities

Quercetin 7-glucuronide exhibits several biological activities that contribute to its therapeutic potential:

Anti-inflammatory Effects

Research has shown that Q7G possesses anti-inflammatory properties, particularly in activated macrophages. In studies using RAW264.7 cells, Q7G demonstrated cytotoxic effects at higher concentrations but was effective in inhibiting pro-inflammatory markers such as IL-6 and RANKL-dependent activation without significant toxicity at lower doses .

Antioxidant Properties

Q7G acts as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage associated with chronic diseases and aging.

Cardiovascular Health

Quercetin metabolites, including Q7G, have been linked to cardiovascular benefits such as lowering blood pressure and improving endothelial function . The compound's ability to enhance vascular health may stem from its antioxidant and anti-inflammatory effects.

Therapeutic Applications

The therapeutic applications of Q7G are broadening as research uncovers its potential benefits:

Neuroprotective Effects

Studies suggest that Q7G may offer neuroprotective benefits by mitigating oxidative stress and inflammation associated with neurodegenerative diseases . Its role in inhibiting enzymes like ALDH2 indicates potential applications in managing alcohol-related neurotoxicity .

Cancer Research

Q7G's anti-cancer properties are under investigation, particularly concerning its ability to inhibit tumor growth and metastasis through modulation of signaling pathways involved in cell proliferation .

Diabetes Management

Emerging evidence suggests that Q7G may help regulate blood glucose levels and improve insulin sensitivity, making it a candidate for diabetes management strategies .

Case Studies

Several case studies illustrate the applications of Q7G:

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory effects in macrophages | Q7G inhibited IL-6 production without significant cytotoxicity | Potential use in treating inflammatory diseases |

| Neuroprotective effects | Reduced oxidative stress markers in neuronal models | Possible application in neurodegenerative disease prevention |

| Cardiovascular health | Improved endothelial function observed in animal models | Suggests a role for Q7G in cardiovascular disease management |

Mécanisme D'action

Quercetin 7-glucuronide exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.

Anti-inflammatory Effects: Inhibits the production of inflammatory cytokines and enzymes.

Molecular Targets: Targets include enzymes such as quinone reductase 2 (QR2) and pathways involved in oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

La quercétine 7-glucuronide est unique par rapport aux autres dérivés de la quercétine en raison de sa glucuronidation spécifique en position 7. Des composés similaires comprennent :

Quercétine 3-glucuronide : Glucuronidation en position 3.

Isoquercitrine : Quercétine 3-O-glucoside.

Rutine : Quercétine 3-O-rutinoside

Ces composés partagent des propriétés antioxydantes et anti-inflammatoires similaires, mais diffèrent en termes de biodisponibilité, de solubilité et d'activités biologiques spécifiques.

Activité Biologique

Quercetin 7-glucuronide (Q7G) is a significant metabolite of quercetin, a flavonoid widely recognized for its health benefits. This article reviews the biological activity of Q7G, focusing on its metabolism, antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Metabolism and Bioavailability

Quercetin undergoes extensive metabolism in the human body, primarily in the liver and intestines. The major metabolic pathways include glucuronidation, methylation, and sulfation. Q7G is produced through the action of UDP-glucuronosyltransferases (UGT), which conjugate quercetin to glucuronic acid. This process enhances the solubility and excretion of quercetin but may also influence its biological activity.

Key Findings on Metabolism:

- Absorption : Q7G and quercetin-3-glucuronide (Q3G) are absorbed by intestinal epithelial cells and can be further processed in hepatic cells. Studies indicate that Q7G can be methylated or hydrolyzed by endogenous beta-glucuronidase, leading to the formation of bioactive aglycone forms .

- Intracellular Activity : HepG2 liver cells show that Q7G can be metabolized into various conjugates, which may modulate its biological effects. The efflux of these metabolites is mediated by multidrug resistance proteins .

Antioxidant Activity

Quercetin and its glucuronides exhibit significant antioxidant properties. Q7G contributes to reactive oxygen species (ROS) scavenging, which is crucial for protecting cells from oxidative stress.

- ROS Scavenging : Q7G has been shown to effectively neutralize free radicals, thereby reducing oxidative damage in cells .

- LDL Oxidation Inhibition : Studies indicate that Q7G can inhibit low-density lipoprotein (LDL) oxidation, a critical factor in cardiovascular diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of Q7G are notable, particularly in macrophage models. Research indicates that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Research Findings:

- Cell Viability : In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, Q7G showed cytotoxic effects at higher concentrations but effectively reduced IL-6 levels at lower doses .

- Mechanistic Insights : The anti-inflammatory activity is linked to the hydrolysis of Q7G to quercetin aglycone via beta-glucuronidase, allowing for enhanced interaction with cellular signaling pathways involved in inflammation .

Therapeutic Potential

Given its biological activities, Q7G holds promise for various therapeutic applications:

- Cardiovascular Health : By inhibiting LDL oxidation and reducing inflammation, Q7G may contribute to cardiovascular disease prevention.

- Chronic Disease Management : Its antioxidant and anti-inflammatory properties suggest potential roles in managing conditions like diabetes and cancer .

Comparative Biological Activity

The following table summarizes the comparative biological activities of quercetin and its glucuronides:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | LDL Oxidation Inhibition |

|---|---|---|---|

| Quercetin | High | Moderate | Yes |

| Quercetin 3-glucuronide (Q3G) | Moderate | High | Yes |

| This compound (Q7G) | High | High | Yes |

Case Studies

- Clinical Trials : A review of clinical intervention studies indicates that dietary intake of quercetin-rich foods leads to increased levels of glucuronides in circulation, correlating with improved markers of oxidative stress and inflammation .

- In Vitro Studies : Research utilizing HepG2 cells demonstrated that Q7G can undergo metabolic transformations that enhance its bioactivity, emphasizing the importance of studying these metabolites rather than only their parent compounds .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O13/c22-8-2-1-6(3-9(8)23)18-15(27)13(25)12-10(24)4-7(5-11(12)33-18)32-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWGCVLNCGCZRU-JENRNSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469884 | |

| Record name | Quercetin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38934-20-2 | |

| Record name | Quercetin 7-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38934-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.